molecular formula C31H35BF4N2O B13795858 1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate

1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate

Cat. No.: B13795858
M. Wt: 538.4 g/mol
InChI Key: HOPRSXDJXPDBHQ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate is a complex organic compound that belongs to the class of indolium salts. These compounds are known for their vibrant colors and are often used in dye chemistry and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyran compounds. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The purification process may include crystallization, filtration, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction may produce fully saturated compounds.

Scientific Research Applications

1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate has several scientific research applications, including:

    Chemistry: Used as a dye in various chemical reactions and analytical techniques.

    Biology: Employed in staining biological samples for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium chloride
  • 1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium bromide

Uniqueness

The uniqueness of 1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C31H35BF4N2O

Molecular Weight

538.4 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]indole;tetrafluoroborate

InChI

InChI=1S/C31H35N2O.BF4/c1-30(2)24-11-7-9-13-26(24)32(5)28(30)17-15-22-19-23(21-34-20-22)16-18-29-31(3,4)25-12-8-10-14-27(25)33(29)6;2-1(3,4)5/h7-19H,20-21H2,1-6H3;/q+1;-1

InChI Key

HOPRSXDJXPDBHQ-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/COC3)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)COC3)C)C

Origin of Product

United States

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